molecular formula C19H25NO2 B12598977 3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol CAS No. 650598-86-0

3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol

Cat. No.: B12598977
CAS No.: 650598-86-0
M. Wt: 299.4 g/mol
InChI Key: RDQYXWLVPOHJAV-HOTGVXAUSA-N
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Description

3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a phenoxy group attached to a propanol backbone, with an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-1-phenylethylamine and 3-chloropropanol.

    Nucleophilic Substitution: The first step involves a nucleophilic substitution reaction where 4-bromo-1-phenylethylamine reacts with 3-chloropropanol in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent like lithium aluminum hydride to obtain the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.

    Substitution: Sodium hydroxide, various nucleophiles, in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxypropanolamines.

Scientific Research Applications

3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-2-ol: Similar structure with a hydroxyl group at the second carbon of the propanol chain.

    3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}butan-1-ol: Similar structure with an extended carbon chain.

Uniqueness

3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

650598-86-0

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

3-[4-[(1S)-1-[[(1S)-1-phenylethyl]amino]ethyl]phenoxy]propan-1-ol

InChI

InChI=1S/C19H25NO2/c1-15(17-7-4-3-5-8-17)20-16(2)18-9-11-19(12-10-18)22-14-6-13-21/h3-5,7-12,15-16,20-21H,6,13-14H2,1-2H3/t15-,16-/m0/s1

InChI Key

RDQYXWLVPOHJAV-HOTGVXAUSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=C(C=C2)OCCCO

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=C(C=C2)OCCCO

Origin of Product

United States

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